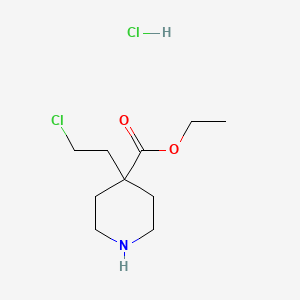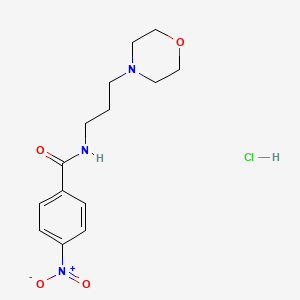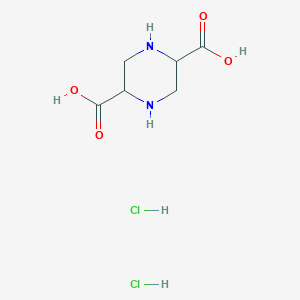
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene] (TCE-CF3) is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a boiling point of 204.6 °C at 760 mmHg. It has a structure consisting of two 4-chloro-3-trifluoromethylbenzene rings connected by a 1,1,2,2-tetrachloro-1,2-ethanediyl bridge. TCE-CF3 is a versatile compound with a wide range of applications in synthetic organic chemistry and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It is also used as an analytical reagent for the determination of trace metals and other impurities in organic compounds. In addition, 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene has been used as a catalyst for the polymerization of olefins and for the synthesis of polymers with special properties.
Wirkmechanismus
The mechanism of action of 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene is not well understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between two molecules. It can also act as a catalyst for the formation of polymers and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene are not well understood. However, studies have shown that the compound is not toxic to humans or animals when used in laboratory experiments. It has also been shown to have no mutagenic or teratogenic effects in laboratory studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene in laboratory experiments is its low cost and ease of use. It is also a versatile compound with a wide range of applications in synthetic organic chemistry and analytical chemistry. However, there are some limitations to its use. For example, it is not suitable for use in the synthesis of highly reactive compounds due to its low reactivity. In addition, it has a low vapor pressure, which can make it difficult to work with in some laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene research. These include further research into its mechanism of action, its potential applications in biomedical research, and its potential use as a catalyst for the synthesis of novel organic compounds. In addition, further research into its potential use as an analytical reagent for the determination of trace metals and other impurities in organic compounds could be beneficial. Finally, research into its potential use as a catalyst for the polymerization of olefins and for the synthesis of polymers with special properties could be beneficial.
Synthesemethoden
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene can be synthesized via a two-step procedure. In the first step, 4-chloro-3-trifluoromethylbenzene is reacted with chloroacetyl chloride to form the corresponding mono-chloroacetyl derivative. In the second step, the mono-chloroacetyl derivative is reacted with 1,1,2,2-tetrachloro-1,2-ethanediyl chloride to form the desired 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene product.
Eigenschaften
IUPAC Name |
1-chloro-4-[1,1,2,2-tetrachloro-2-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl6F6/c17-11-3-1-7(5-9(11)15(23,24)25)13(19,20)14(21,22)8-2-4-12(18)10(6-8)16(26,27)28/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXBTRLFUQWGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)C(F)(F)F)(Cl)Cl)(Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)



